molecular formula C17H18O3 B1325924 Ethyl 5-(1-naphthyl)-5-oxovalerate CAS No. 40335-93-1

Ethyl 5-(1-naphthyl)-5-oxovalerate

Cat. No. B1325924
CAS RN: 40335-93-1
M. Wt: 270.32 g/mol
InChI Key: OVJXJVBYTCRUBA-UHFFFAOYSA-N
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Description

Ethyl 5-(1-naphthyl)-5-oxovalerate, also known as ENOV, is a synthetic compound that has been studied for its potential use in scientific research. ENOV has been studied for its ability to act as a substrate for enzymes, its mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-(1-naphthyl)-5-oxovalerate and its derivatives are significant in synthesis and structural studies. A novel synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been successfully achieved, highlighting the compound's importance in synthetic chemistry (Zhou et al., 2008). Similarly, studies on the crystal and molecular structures of related compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into their structural characteristics (Kaur et al., 2012).

Photophysical and Polymerization Studies

The compound and its analogs are also relevant in photophysical studies. For example, the synthesis and characterization of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives highlight the potential of these compounds in fluorescence studies (Kóczán et al., 2001). Additionally, the polymerization of conjugated 5‐[(5‐ethynyl‐1‐naphthyl)ethynyl]‐N,N‐dimethylnaphthalen‐1‐amine with rhodium and palladium complexes demonstrates the compound's role in the field of polymer science (Rodríguez & Tejedor, 2007).

Catalysis and Chemical Reactions

Ethyl 5-(1-naphthyl)-5-oxovalerate derivatives have applications in catalysis and chemical reactions. The enantioselective hydrogenation of ethyl pyruvate over Pt/Alumina modified by (R)-1-(1-Naphthyl)ethylamine derivatives is an example of its application in asymmetric catalysis (Minder et al., 1996). Additionally, the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives via a three-component reaction is another demonstration of its use in synthetic chemistry (Jiang et al., 2012).

properties

IUPAC Name

ethyl 5-naphthalen-1-yl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXJVBYTCRUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645602
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1-naphthyl)-5-oxovalerate

CAS RN

40335-93-1
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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